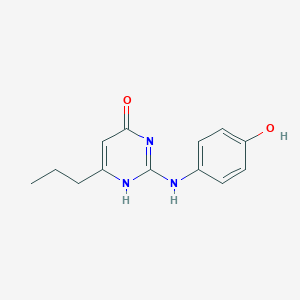
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one, also known as GW501516, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a wide range of biological effects.
Mécanisme D'action
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one acts as a selective PPARδ agonist, which means that it binds to and activates PPARδ receptors in the body. PPARδ receptors are nuclear receptors that play a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ receptors by 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and performance.
Biochemical and Physiological Effects
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to increase endurance and exercise capacity, reduce body fat, and improve insulin sensitivity. In human studies, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to improve lipid profiles, increase HDL cholesterol levels, and decrease LDL cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one in lab experiments is its selectivity for PPARδ receptors, which allows for the specific study of PPARδ-mediated biological processes. However, one limitation of using 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one. One area of interest is the potential applications of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is the potential use of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one as a tool to study the role of PPARδ in cancer biology. Additionally, further research is needed to fully understand the potential performance-enhancing effects of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one and its potential risks and side effects.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with propylamine to form 4-(propylamino)-3-nitrobenzoic acid. This compound is then reduced to 4-(propylamino)-3-aminobenzoic acid, which is subsequently reacted with ethyl oxalyl chloride to form 2-(4-propylaminophenyl)-3,3-dimethyl-2-oxazolidinone. This compound is then reacted with 2-cyanoguanidine to form 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one.
Applications De Recherche Scientifique
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. In medicine, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have potential applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. In sports, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects. In scientific research, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been used as a tool to study the role of PPARδ in various biological processes.
Propriétés
Nom du produit |
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-10-8-12(18)16-13(15-10)14-9-4-6-11(17)7-5-9/h4-8,17H,2-3H2,1H3,(H2,14,15,16,18) |
Clé InChI |
SRANCZAWVXVZCU-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)
![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)
![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)


![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)